5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a dimethylaminophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiocarbonyl compounds to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-[4-(dimethylamino)phenyl]-2-benzamidopyrazines: Similar in structure but with a pyrazine ring instead of a triazole ring.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylamino group and an aromatic ring but lacks the triazole structure.
Uniqueness
5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with both dimethylaminophenyl and phenyl substituents. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-19(2)13-10-8-12(9-11-13)15-17-18-16(21)20(15)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMMSWRDCJDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324804 |
Source
|
Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
634174-13-3 |
Source
|
Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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